

Spectroscopic Data for Ethyltriphenylphosphonium Bromide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ethyltriphenylphosphonium bromide*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyltriphenylphosphonium bromide** (ETPB), a versatile phosphonium salt widely utilized as a Wittig reagent, phase-transfer catalyst, and an intermediate in pharmaceutical synthesis.^[1] This document presents key spectroscopic data in a structured format, details relevant experimental protocols, and includes visualizations to elucidate experimental workflows.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **Ethyltriphenylphosphonium bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
~7.7-7.9	m	-	15H, Phenyl protons
~3.4-3.8	m	-	2H, -CH ₂ -
~1.4	dt	J(H,H) ≈ 7.7, J(P,H) ≈ 20	3H, -CH ₃

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative compilation from various sources.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
~135.0 (d, J(P,C) ≈ 3 Hz)	para-C of Phenyl
~133.5 (d, J(P,C) ≈ 10 Hz)	ortho-C of Phenyl
~130.4 (d, J(P,C) ≈ 12 Hz)	meta-C of Phenyl
~118.6 (d, J(P,C) ≈ 86 Hz)	ipso-C of Phenyl
~22.0 (d, J(P,C) ≈ 52 Hz)	-CH ₂ -
~7.5 (d, J(P,C) ≈ 6 Hz)	-CH ₃

Note: The presented carbon assignments and coupling constants are based on typical values for alkyltriphenylphosphonium salts and may vary.

³¹P NMR (Phosphorus-31 NMR) Data

Chemical Shift (ppm)	Assignment
~25.3	(C ₆ H ₅) ₃ P ⁺ -CH ₂ CH ₃

Note: This value is based on typical shifts for tetra-alkyl/aryl phosphonium salts. For comparison, the chemical shift for the closely related **Methyltriphenylphosphonium bromide** is approximately 21.5 ppm.

Infrared (IR) Spectroscopy

The following table lists the major IR absorption bands for **Ethyltriphenylphosphonium bromide** dihydrate.[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3442	Strong, Broad	O-H stretch (water of hydration)
3050	Medium	Aromatic C-H stretch
2923, 2890, 2803	Medium	Aliphatic C-H stretch (-CH ₂ -, -CH ₃)
1630	Medium	H-O-H bend (water of hydration)
1587, 1486, 1439	Strong	Aromatic C=C stretch
1439, 1385, 1329	Medium	-CH ₂ - bend
1115, 1025, 995	Strong	P-C stretch
757, 741, 725, 700, 687	Strong	Aromatic C-H bend

For the anhydrous form, characteristic IR bands are observed at 1449, 1431, and 997 cm⁻¹.[3]

Mass Spectrometry (MS)

Parameter	Value
Molecular Formula	C ₂₀ H ₂₀ BrP
Molecular Weight	371.25 g/mol
Exact Mass (Cation)	291.1248 Da ([C ₂₀ H ₂₀ P] ⁺)

Expected Fragmentation Pattern:

In electrospray ionization mass spectrometry (ESI-MS), the primary ion observed would be the cation at m/z 291.1. Fragmentation of the ethyltriphenylphosphonium cation under collision-induced dissociation (CID) would likely involve the loss of neutral molecules. Common fragmentation pathways for phosphonium salts include the cleavage of the P-C bonds. For **Ethyltriphenylphosphonium bromide**, potential fragmentation could lead to the loss of ethene (C₂H₄) or ethane (C₂H₆).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of Ethyltriphenylphosphonium Bromide

A common method for the synthesis of **Ethyltriphenylphosphonium bromide** involves the reaction of triphenylphosphine with ethyl bromide.[4]

Procedure:

- In a suitable reaction vessel (e.g., a 2500L reactor), charge with toluene (1500 kg) and triphenylphosphine (430 kg).[4]
- Initiate stirring to ensure proper mixing.[4]
- Heat the mixture to reflux at approximately 105°C.[4]
- Slowly add ethyl bromide (180 kg) to the refluxing mixture.[4]
- Continue to reflux for approximately 7.5 hours. The reaction progress can be monitored by HPLC to ensure the consumption of starting materials.[4]
- Once the reaction is complete, cool the mixture to room temperature (around 24°C).[4]
- The product will precipitate out of the solution. Isolate the solid product by centrifugation.[4]
- Wash the filter cake with toluene (195 kg) in the centrifuge.[4]

- Dry the resulting white solid in a vacuum dryer to obtain **Ethyltriphenylphosphonium bromide**.^[4]

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-25 mg of **Ethyltriphenylphosphonium bromide** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[5]
- Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle heating.^[6]
- If any particulate matter is present, filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.^[6]
- The final volume in the NMR tube should be approximately 0.6-0.7 mL.^[5]

Instrumentation:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.^[6]
- ³¹P NMR: This nucleus is highly sensitive. Proton decoupling is often employed to produce a single sharp peak for the phosphonium salt.^[7] The chemical shifts are referenced to an external standard of 85% H₃PO₄.^[8]

Infrared (IR) Spectroscopy

For solid samples like **Ethyltriphenylphosphonium bromide**, the thin solid film or KBr pellet methods are commonly used.

Thin Solid Film Method:[9]

- Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent such as methylene chloride or acetone.[9]
- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[9]
- Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[9]
- Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[9]

Potassium Bromide (KBr) Pellet Method:

- Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
- Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for the analysis of pre-charged species like phosphonium salts.

Sample Preparation:[10]

- Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[10]
- Dilute the stock solution to a final concentration of around 10 µg/mL with the same solvent. [10]
- If necessary, add a small percentage of formic acid (e.g., 0.1%) to the final solution to aid in ionization.[10]

- Filter the final solution to remove any particulate matter before introduction into the mass spectrometer.[10]

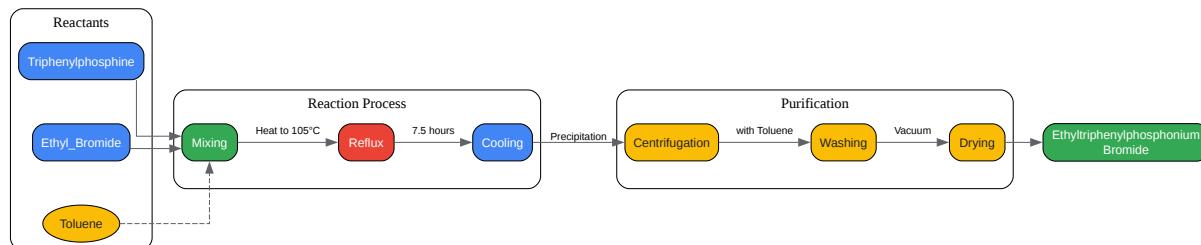
Instrumentation:

- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
- Fragmentation: For tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) can be employed to fragment the parent ion and elucidate its structure.

Visualizations

Synthesis of Ethyltriphenylphosphonium Bromide

The following diagram illustrates the workflow for the synthesis of **Ethyltriphenylphosphonium bromide**.



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Caption: Synthesis workflow for **Ethyltriphenylphosphonium bromide**.

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